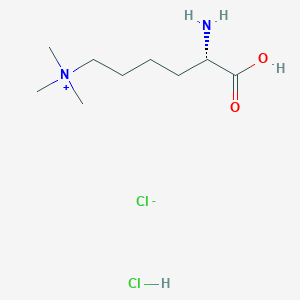

H-Lys(Me)3-OH chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Lys(Me)3-OH Chloride, also known as Nε,Nε,Nε-Trimethyllysine hydrochloride, is a non-protein amino acid active in the biosynthesis of carnitine . It is one of the common N-terminal protected reagents used in peptide synthesis .

Synthesis Analysis

Fmoc-Lys(Me)3-OH chloride is commonly used in peptide synthesis. Some of the reported examples include the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .Molecular Structure Analysis

The molecular formula of H-Lys(Me)3-OH Chloride is C9H21ClN2O2 . The molecular weight is 224.73 g/mol . The IUPAC name is [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride .Chemical Reactions Analysis

H-Lys(Me)3-OH Chloride is used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .Physical and Chemical Properties Analysis

The molecular weight of H-Lys(Me)3-OH Chloride is 224.73 g/mol . The molecular formula is C9H21ClN2O2 .Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling H-Lys(Me)3-OH Chloride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

H-Lys(Me)3-OH chloride hydrochloride, also known as H-Lys(Me3)-OH.Cl.HCl, is a derivative of the amino acid lysine The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be used as a common n-terminal protected reagent in peptide synthesis This suggests that it may interact with its targets by forming peptide bonds, leading to changes in protein structure and function

Result of Action

It has been mentioned as a precursor for the formation of a novel gut flora metabolite, n,n,n-trimethyl-5-aminovaleric acid (tmava) This suggests that it may have a role in gut microbiota metabolism

Propriétés

IUPAC Name |

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVQKZBZVZOREL-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)